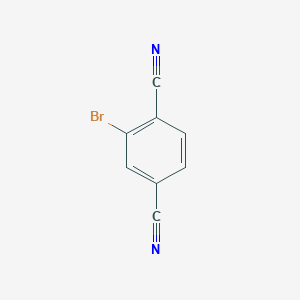
2-Bromo-1,4-benzenedicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
2-Bromo-1,4-benzenedicarbonitrile can be synthesized through several methods. One common approach involves the bromination of 1,4-benzenedicarbonitrile using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid or dichloromethane and is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-Bromo-1,4-benzenedicarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the bromine atom with other nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the compound.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include substituted benzenedicarbonitriles, biaryl compounds, and various oxidized or reduced derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
Scientific Research Applications of 2-Bromo-1,4-benzenedicarbonitrile
This compound is a chemical compound with the molecular formula C8H3BrN2. It is characterized by its pale beige solid appearance and has a molar mass of approximately 207.03 g/mol. This compound is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. The bromine atom and nitrile groups play a crucial role in its reactivity and binding affinity.
Preparation Methods
This compound can be synthesized through several methods. One common approach involves the bromination of 1,4-benzenedicarbonitrile using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid or dichloromethane and is carried out at room temperature or slightly elevated temperatures to ensure complete bromination. In industrial settings, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
This compound undergoes various chemical reactions:
- Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
- Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
- Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Applications
This compound serves as an important intermediate in organic synthesis. Its applications include:
- Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
- Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
- Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
- Synthesis of pharmaceuticals: It can be used in the synthesis of pharmaceuticals.
Scientific Research Applications
This compound has several applications in scientific research:
- It can form covalent bonds with nucleophilic sites on target molecules, leading to the modulation of biological activity or chemical properties.
- Its unique structure allows for further modifications that enhance its utility in diverse chemical applications.
作用机制
The mechanism of action of 2-Bromo-1,4-benzenedicarbonitrile involves its interaction with molecular targets through various pathways. The bromine atom and nitrile groups play a crucial role in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the modulation of biological activity or chemical properties.
相似化合物的比较
Similar Compounds
1,4-Benzenedicarbonitrile: The parent compound without the bromine substitution.
2-Chloro-1,4-benzenedicarbonitrile: A similar compound with a chlorine atom instead of bromine.
2-Iodo-1,4-benzenedicarbonitrile: A similar compound with an iodine atom instead of bromine.
Uniqueness
2-Bromo-1,4-benzenedicarbonitrile is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications that require precise reactivity and selectivity.
属性
CAS 编号 |
18870-13-8 |
|---|---|
分子式 |
C8H3BrN2 |
分子量 |
207.03 g/mol |
IUPAC 名称 |
2-bromobenzene-1,4-dicarbonitrile |
InChI |
InChI=1S/C8H3BrN2/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3H |
InChI 键 |
BWQCUROJHJQRJU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C#N)Br)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















